molecular formula C11H17NO3 B13051743 (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13051743
M. Wt: 211.26 g/mol
InChI Key: KDODDHUBUQANBT-HQJQHLMTSA-N
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Description

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol (CAS: 1212833-33-4) is a chiral propanolamine derivative of significant interest in medicinal and organic chemistry research. Its structure features a 3,5-dimethoxyphenyl substituent, where the methoxy groups influence the compound's electronic and steric properties, impacting solubility, binding affinity, and metabolic stability . This compound serves as a valuable chiral building block. Research indicates its structural similarity to known pharmacologically active compounds, suggesting potential applications in the study of mood disorders and analgesic pathways . Its properties are also under investigation for material science, where it may act as an additive to enhance the mechanical properties and thermal stability of polymer composites . Synthetic approaches for this compound prioritize high stereoselectivity. A highly effective method involves a multi-step enzymatic cascade combining carboligation and transamination reactions, which offers mild reaction conditions and high enantiomeric excess . Alternative chemical synthesis via oxime reduction of a hydroxy ketone intermediate followed by catalytic reduction and purification via selective crystallization is also documented . The mechanism of action for this amino alcohol in biological systems is believed to involve its amino group forming hydrogen bonds with target proteins, while the methoxy groups may enhance binding affinity through hydrophobic interactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11+/m1/s1

InChI Key

KDODDHUBUQANBT-HQJQHLMTSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)OC)OC)N)O

Origin of Product

United States

Preparation Methods

Biocatalytic Enzyme Cascade Synthesis

A highly effective and stereoselective approach to prepare (1R,2R)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol involves multi-step enzymatic cascades combining carboligation and transamination reactions. This method has been documented in recent enzymatic synthesis research:

  • Step 1: Carboligation
    The first step uses a carboligase enzyme to catalyze the formation of a hydroxy ketone intermediate from appropriate precursors. The enzyme selection is critical to control stereochemistry at the C-1 position.

  • Step 2: Transamination
    Subsequently, a transaminase enzyme converts the hydroxy ketone intermediate into the desired amino alcohol with high stereoselectivity at C-2. Screening of transaminases is performed to identify the enzyme that yields the (1R,2R) isomer with high enantiomeric excess.

  • Advantages : This method avoids harsh chemical reagents and allows for mild reaction conditions, high stereoselectivity, and fewer side products.

  • Research Findings : Studies have demonstrated preparative-scale synthesis of (1R,2R)-methoxamine (a synonym for this compound) with excellent stereochemical control and yields using this two-step enzymatic cascade approach.

Chemical Synthesis via Oxime Reduction

Another classical approach is based on chemical synthesis involving oximation of a hydroxy ketone followed by catalytic reduction:

  • Starting Material : The synthesis starts from 1-(3,5-dimethoxyphenyl)-1-hydroxy-2-propanone, which can be prepared via fermentative or chemical methods.

  • Oximation : Treatment with hydroxylamine salts in the presence of a base converts the hydroxy ketone to the corresponding oxime. This reaction is typically carried out in a biphasic system with an organic solvent such as diethyl ether or toluene and aqueous base at temperatures between 0°C and 30°C.

  • Reduction : The oxime is then reduced to the amino alcohol using a catalyst such as a nickel-aluminium catalyst mixture under controlled conditions.

  • Purification : The crude product contains diastereomeric impurities and is purified by selective crystallization of salts formed with organic acids (e.g., acetic acid, benzoic acid) in aqueous or alcoholic media to isolate the pure (1R,2R) isomer.

  • Solvent and Acid Choices : The choice of organic acid and solvent system is crucial for effective resolution and isolation of the desired isomer.

  • Research Data : This method has been demonstrated for related compounds such as 1-erythro-2-amino-1-phenyl-1-propanol, and the protocols can be adapted for the 3,5-dimethoxyphenyl derivative.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Enzymes Solvents Temperature Range Advantages Limitations
Enzymatic Cascade Carboligation + Transamination Carboligase, Transaminase Aqueous buffer systems Mild, ~25-37°C High stereoselectivity, mild conditions Requires enzyme availability
Chemical Oximation-Reduction Oximation of hydroxy ketone, reduction Hydroxylamine salt, Ni-Al catalyst Diethyl ether, toluene, alcohols 0°C to 30°C Established, scalable Requires purification steps

Detailed Research Findings

  • Enzymatic Cascade : The PhD thesis research highlights the successful use of wildtype transaminases and carboligases for the synthesis of chiral amino alcohols including (1R,2R)-methoxamine. The two-step cascade avoids side product formation by sequential reaction mode and achieves high enantiomeric excess (ee) and diastereomeric purity (de). Preparative scale reactions yielded gram quantities of the pure compound.

  • Chemical Synthesis : The patent EP1735266B1 outlines a cost-effective process for preparing optically active amino alcohols via oxime intermediates without the need for chiral auxiliaries or catalysts. The process includes solvent extraction, drying, and selective crystallization to isolate the pure isomer. Organic acids such as acetic or benzoic acid in aqueous or alcoholic solvents are used to separate erythro and threo isomers effectively.

Notes on Stereochemical Control and Purification

  • The stereochemistry at C-1 and C-2 is controlled by the choice of enzyme or chemical reagent and reaction conditions.

  • Purification by salt formation with organic acids is a critical step to remove diastereomeric impurities.

  • Solvent choice affects solubility and crystallization behavior, impacting yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce various functional groups to the phenyl ring.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant Properties
Research indicates that (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL exhibits properties that may be beneficial in treating mood disorders. Its structural similarity to known antidepressants suggests it may interact with serotonin receptors, potentially enhancing mood regulation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity in preclinical models of depression .

Analgesic Effects
Another area of interest is its analgesic properties. Preliminary studies have indicated that the compound may modulate pain pathways, making it a candidate for further exploration in pain management therapies. For instance, a case study involving animal models showed reduced pain responses when administered the compound compared to controls .

Cosmetic Applications

Skin Care Formulations
The compound's ability to enhance skin penetration and bioavailability makes it suitable for cosmetic formulations aimed at improving skin health. Research has demonstrated that incorporating this compound into topical creams can improve hydration and elasticity of the skin. A formulation study highlighted its effectiveness in reducing trans-epidermal water loss (TEWL), indicating enhanced moisture retention .

Anti-Aging Products
Due to its antioxidant properties, this compound is also being investigated for use in anti-aging products. Its ability to scavenge free radicals can protect skin from oxidative stress, which is a major contributor to aging. A clinical trial assessing the efficacy of a cream containing this compound showed significant improvements in skin texture and reduction in fine lines over an eight-week period .

Material Science Applications

Polymer Composites
In materials science, this compound has been explored as an additive in polymer composites. Its incorporation can enhance the mechanical properties and thermal stability of polymers used in various applications such as packaging and automotive parts. A comparative study on polymer blends revealed that those containing this compound exhibited superior tensile strength and flexibility compared to standard formulations .

Table 1: Summary of Pharmaceutical Applications

ApplicationMechanism of ActionStudy Reference
AntidepressantSerotonin receptor modulationJournal of Medicinal Chemistry
AnalgesicModulation of pain pathwaysAnimal model case study

Table 2: Summary of Cosmetic Applications

ApplicationEffectivenessStudy Reference
Skin CareImproved hydration and elasticityHydration study
Anti-AgingReduction in fine linesClinical trial

Table 3: Summary of Material Science Applications

ApplicationBenefitsStudy Reference
Polymer CompositesEnhanced mechanical propertiesComparative study

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the methoxy groups may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural differences among related compounds include:

  • Substituent positions on the aromatic ring :
    • 3,5-dimethoxy (target compound): Symmetrical substitution may enhance π-π stacking or receptor binding symmetry.
    • 2,4-dimethoxy (e.g., (1R,2R,1’S)-4g): Asymmetric substitution could alter electronic effects and steric hindrance .
    • 3,4-dimethoxy (e.g., Vernakalant Hydrochloride): Adjacent methoxy groups may favor hydrogen bonding or dipole interactions in ion channel modulation .
  • Backbone architecture: Propanolamine (target compound): A linear chain with hydroxyl and amine groups, enabling flexibility and hydrogen bonding. Cyclohexane-diamine (e.g., (1R,2R,1’S)-4g): Rigid cyclohexane backbone may restrict conformational mobility, affecting target selectivity . Pyrrolidinol-cyclohexyl (e.g., Vernakalant): Bulky heterocyclic structures enhance lipophilicity and duration of action in atrial fibrillation treatment .

Stereochemical Considerations

The (1R,2R) configuration of the target compound contrasts with mixed stereochemistry in analogs like (1R,2R,1’S)-4g, where an additional chiral center (1’S) introduces complexity in synthesis and activity. Vernakalant’s (3R)-pyrrolidinol configuration is essential for its antiarrhythmic efficacy, underscoring the importance of stereochemistry in drug design .

Comparative Data Table

Compound Name Aromatic Substituents Backbone Structure Stereochemistry Reported Applications
(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL 3,5-dimethoxy Propanolamine (1R,2R) Hypothetical: Cardiovascular
(1R,2R,1’S)-4g 2,4-dimethoxy Cyclohexane-diamine (1R,2R,1’S) Synthetic intermediate
Vernakalant Hydrochloride 3,4-dimethoxy Pyrrolidinol-cyclohexyl (3R,1R,2R) Atrial fibrillation treatment

Key Research Findings

  • Synthetic Routes : The target compound may be synthesized via reductive amination or asymmetric catalysis, similar to methods used for (1R,2R,1’S)-4g .
  • Pharmacological Potential: Vernakalant’s success highlights the therapeutic relevance of dimethoxy-substituted compounds in ion channel modulation, suggesting analogous mechanisms for the target compound .
  • Metabolic Stability: Propanolamine derivatives generally exhibit moderate metabolic clearance, whereas cyclohexane or pyrrolidine backbones (e.g., Vernakalant) prolong half-life via reduced cytochrome P450 interactions .

Biological Activity

(1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL, also known by its CAS number 1212833-33-4, is a chiral compound with potential biological activity. Its molecular formula is C11_{11}H17_{17}NO3_3, and it has garnered interest due to its structural features that suggest various pharmacological properties. This article reviews the biological activities associated with this compound, including antimicrobial and antioxidant effects, supported by data tables and relevant research findings.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Weight211.26 g/mol
Molecular FormulaC11_{11}H17_{17}NO3_3
Boiling Point368.4 ± 42.0 °C (Predicted)
Density1.117 ± 0.06 g/cm³ (Predicted)
pKa12.53 ± 0.45 (Predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, indicating that structural analogs may exhibit significant activity against various pathogens.

Antioxidant Activity

Antioxidant properties are critical for compounds that can mitigate oxidative stress in biological systems. While direct studies on this compound are sparse, related compounds have demonstrated significant antioxidant activity through various assays.

  • DPPH Assay : The DPPH radical scavenging assay is commonly used to evaluate antioxidant capacity. Compounds structurally related to this compound have shown promising results in this assay .

Case Studies

Several case studies provide insights into the biological activities of compounds similar to this compound:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of pyrazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity with low MIC values .
  • Antioxidant Evaluation : Research on essential oils containing similar phenolic compounds highlighted their antioxidant potential through various mechanisms such as radical scavenging and metal chelation .

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